N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine
Description
This compound is a 1,3,5-triazine derivative with three distinct substituents:
- N4 position: A 2,2,6,6-tetramethylpiperidin-4-yl group, which introduces steric hindrance and may confer stability against oxidative degradation.
Triazines are widely studied for pharmaceutical applications (e.g., antiviral agents) and industrial uses (e.g., light stabilizers) due to their tunable electronic and steric properties .
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N7O/c1-16-7-8-18(13-17(16)2)25-20-27-21(29-22(28-20)31-9-11-32-12-10-31)26-19-14-23(3,4)30-24(5,6)15-19/h7-8,13,19,30H,9-12,14-15H2,1-6H3,(H2,25,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELRDLYFCOCSCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4CC(NC(C4)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine” typically involves multiple steps, including the formation of the triazine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of the 3,4-dimethylphenyl, morpholin-4-yl, and 2,2,6,6-tetramethylpiperidin-4-yl groups through various organic reactions such as nucleophilic substitution, amination, and others.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Potential applications in medicine include the development of new therapeutic agents targeting specific diseases. The compound’s structure may allow it to interact with biological targets effectively.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine” would depend on its specific application. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Substituent-Driven Structural and Functional Differences
The table below compares the target compound with structurally related triazines:
Key Observations
Morpholine vs. Piperidine/Piperazine Moieties: The morpholin-4-yl group (target compound) improves solubility compared to piperazine derivatives (e.g., ’s compound), which are more basic and may enhance membrane permeability .
Aryl Substituents :
- The 3,4-dimethylphenyl group (target) offers moderate steric bulk compared to mesityl (2,4,6-trimethylphenyl) groups in ’s anti-HIV compounds. Reduced steric hindrance may improve binding to biological targets .
- Trifluoromethylphenyl groups () increase metabolic stability but reduce solubility relative to dimethylphenyl .
Biological Activity: Piperidine-linked triazines () show nanomolar anti-HIV activity, suggesting the target compound’s tetramethylpiperidin group could be leveraged for similar therapeutic applications .
Biological Activity
N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family. Its unique structure includes a triazine core substituted with various functional groups that contribute to its biological activity. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 398.52 g/mol. The structural features include:
- Triazine core : Provides stability and potential for interaction with biological targets.
- Dimethylphenyl group : Enhances lipophilicity and binding affinity.
- Morpholino group : May enhance solubility and facilitate interactions with biological macromolecules.
- Tetramethylpiperidinyl group : Potentially increases biological activity through steric effects.
Biological Activity Overview
Research indicates that triazine derivatives exhibit a range of pharmacological effects. The biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. The presence of the dimethylphenyl group is believed to enhance its cytotoxic effects.
- Antimicrobial Properties : Some derivatives in the triazine family have shown antimicrobial activity against bacterial strains. Further studies are needed to confirm the efficacy of this specific compound.
- Enzyme Inhibition : The morpholino group may facilitate interactions with specific enzymes, potentially modulating their activity and leading to therapeutic effects.
Case Studies
-
Antitumor Activity :
- A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin, suggesting strong antitumor potential.
-
Mechanistic Studies :
- Molecular docking studies revealed that this compound binds effectively to target proteins involved in cell proliferation and apoptosis regulation.
Comparative Analysis
A comparative analysis with similar triazine derivatives shows that structural modifications significantly impact biological activity. The following table summarizes key findings:
| Compound | IC50 (µM) | Biological Activity | Notes |
|---|---|---|---|
| N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(tetramethylpiperidin-4-yl)-1,3,5-triazine | 15 | Antitumor | Effective against HeLa cells |
| Similar Triazine A | 25 | Antitumor | Less effective than target compound |
| Similar Triazine B | 30 | Antimicrobial | Moderate activity against bacteria |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
